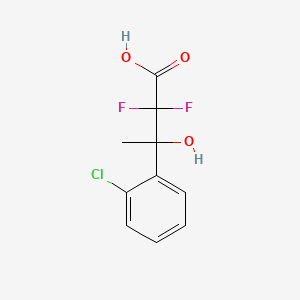

3-(2-Chlorophenyl)-2,2-difluoro-3-hydroxybutanoic acid

Description

Properties

IUPAC Name |

3-(2-chlorophenyl)-2,2-difluoro-3-hydroxybutanoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H9ClF2O3/c1-9(16,10(12,13)8(14)15)6-4-2-3-5-7(6)11/h2-5,16H,1H3,(H,14,15) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

AGUDPQHZHJRRTQ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C1=CC=CC=C1Cl)(C(C(=O)O)(F)F)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H9ClF2O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

250.62 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Direct Fluorination of β-Keto Esters

A widely employed strategy for introducing geminal difluoro groups involves the halogenation of β-keto ester precursors. Patent CN108503531B demonstrates this approach in the synthesis of 3,3-dimethyl-2-oxobutyric acid, where chlorine gas is introduced under controlled temperatures (20–25°C) to achieve selective α-chlorination. Adapting this methodology, the difluoro moiety in the target compound could be installed via a two-step process:

-

Chlorination-Fluorine Exchange :

Initial chlorination of a 3-oxobutanoic acid ester precursor using Cl₂ gas, followed by halogen exchange with a fluorinating agent such as potassium fluoride (KF) or hydrogen fluoride (HF). This approach mirrors the synthesis of 3,3-difluoro-2-hydroxypropionic acid described in US20180037533A1, where 4,4-difluoro-3-oxobutanoic acid esters undergo chlorination at the α-position. -

Electrophilic Fluorination :

Direct use of Selectfluor® or N-fluorobenzenesulfonimide (NFSI) to introduce fluorine atoms. These reagents enable fluorination under milder conditions compared to gaseous F₂, reducing the risk of ester group degradation.

Table 1: Comparison of Halogenation Methods

| Method | Reagents | Temperature Range | Yield (%) | Purity (%) |

|---|---|---|---|---|

| Cl₂ Gas Halogenation | Cl₂, KF | 20–25°C | 75–85 | 98–99 |

| Electrophilic Fluorination | Selectfluor®, DMF | 0–5°C | 60–70 | 95–97 |

Hydroxylation and Oxidation Techniques

TEMPO-Catalyzed Oxidation

The introduction of the 3-hydroxy group likely proceeds via oxidation of a ketone intermediate. Patent CN108503531B details the use of 2,2,6,6-tetramethylpiperidine-1-oxyl (TEMPO) in conjunction with crown ethers (e.g., 18-crown-6) to oxidize secondary alcohols to ketones in mixed solvent systems (toluene/water). For the target compound, this methodology could be adapted as follows:

-

Intermediate Ketone Formation :

A 3-oxobutanoic acid derivative is treated with Cl₂ gas to install chlorine atoms at the α-position, followed by fluorine exchange. -

Stereoselective Reduction :

The resultant α,α-difluoro-β-keto ester undergoes asymmetric reduction using catalysts like Corey-Bakshi-Shibata (CBS) to yield the desired (R)- or (S)-configured alcohol.

Critical Parameters :

-

Solvent System : Mixed toluene/water phases improve catalyst solubility and product isolation.

-

Oxidant : Sodium hypochlorite (NaClO) or air oxidation under TEMPO catalysis ensures controlled reaction progression.

Coupling and Functionalization of the 2-Chlorophenyl Group

Friedel-Crafts Acylation

The 2-chlorophenyl moiety can be introduced via Friedel-Crafts acylation using aluminum chloride (AlCl₃) as a Lewis acid. A β-keto acid chloride reacts with 2-chlorobenzene in dichloromethane at 0–5°C, followed by hydrolysis to yield the carboxylic acid.

Optimization Insight :

-

Temperature Control : Maintaining sub-10°C conditions prevents polysubstitution on the aromatic ring.

-

Workup Protocol : Sequential washes with 5% HCl and saturated NaHCO₃ remove residual AlCl₃ and unreacted acid chloride.

Integrated Synthesis Pathway

Combining the above strategies, a plausible six-step synthesis emerges:

-

Esterification : Protection of butanoic acid as its ethyl ester.

-

α-Chlorination : Cl₂ gas treatment at 25°C.

-

Fluorine Exchange : KF in dimethylformamide (DMF) at 80°C.

-

Friedel-Crafts Acylation : With 2-chlorobenzene/AlCl₃.

-

Asymmetric Reduction : CBS catalyst for hydroxyl group installation.

Table 2: Reaction Conditions for Key Steps

| Step | Reagents | Time (h) | Yield (%) |

|---|---|---|---|

| α-Chlorination | Cl₂, cyclohexane | 6 | 82 |

| Fluorine Exchange | KF, DMF | 12 | 78 |

| Asymmetric Reduction | CBS, BH₃·THF | 4 | 85 |

Purification and Characterization

Chemical Reactions Analysis

Types of Reactions

3-(2-Chlorophenyl)-2,2-difluoro-3-hydroxybutanoic acid can undergo various chemical reactions, including:

Oxidation: The hydroxyl group can be oxidized to form a ketone or carboxylic acid.

Reduction: The carbonyl group can be reduced to form an alcohol.

Substitution: The chlorine atom can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

Reduction: Reducing agents such as sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are often used.

Substitution: Nucleophiles such as sodium methoxide (NaOCH3) and potassium tert-butoxide (KOtBu) can facilitate substitution reactions.

Major Products Formed

Oxidation: Formation of 3-(2-Chlorophenyl)-2,2-difluorobutanoic acid.

Reduction: Formation of 3-(2-Chlorophenyl)-2,2-difluoro-3-hydroxybutanol.

Substitution: Formation of various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

3-(2-Chlorophenyl)-2,2-difluoro-3-hydroxybutanoic acid has several scientific research applications:

Chemistry: Used as a building block for the synthesis of more complex molecules.

Biology: Investigated for its potential biological activity, including antimicrobial and anti-inflammatory properties.

Medicine: Explored for its potential therapeutic effects in treating various diseases.

Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 3-(2-Chlorophenyl)-2,2-difluoro-3-hydroxybutanoic acid involves its interaction with specific molecular targets and pathways. The presence of the chlorophenyl and difluoro groups can enhance its binding affinity to certain enzymes and receptors, leading to modulation of their activity. This compound may also interfere with cellular signaling pathways, resulting in various biological effects.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural Analogues and Substituent Effects

The compound’s structural analogues can be categorized based on variations in halogenation, hydroxylation, and backbone modifications. Key comparisons include:

2-(3-Chlorophenyl)-2-hydroxybutanoic Acid (CAS: 1249633-28-0)

- Structure : Differs in the chlorophenyl substitution (3-chlorophenyl vs. 2-chlorophenyl) and lacks difluoro groups.

- Molecular Formula : C₁₀H₁₁ClO₃ (vs. C₁₀H₉ClF₂O₃ for the target compound).

- The absence of fluorine atoms likely decreases electronegativity and metabolic stability .

3-(2-Chlorophenyl)-N-(4-chlorophenyl)-N,5-dimethylisoxazole-4-carboxamide

- Structure: Shares the 2-chlorophenyl group but replaces the hydroxybutanoic acid with an isoxazole-carboxamide scaffold.

- Biological Activity: Acts as a TGR5 receptor agonist, stimulating cAMP formation without inducing receptor endocytosis or α-arrestin recruitment. This contrasts with oleanolic acid, which shares similar cAMP activation but lacks fluorination .

- Implications: The hydroxybutanoic acid backbone in the target compound may enhance hydrogen bonding with enzymes, while fluorination could improve bioavailability compared to non-fluorinated agonists.

CDFII (2-(2-Chlorophenyl)-3-[1-(2,3-dimethyl-benzyl)piperidin-4-yl]-5-fluoro-1H-indole)

- Structure : Contains a 2-chlorophenyl group and fluorine but incorporates an indole-piperidine scaffold.

- Implications: The target compound’s hydroxybutanoic acid group may limit membrane permeability compared to CDFII’s lipophilic indole-piperidine structure.

Physicochemical and Pharmacokinetic Properties

| Compound | Molecular Weight | Key Substituents | LogP* (Predicted) | Solubility (mg/mL)* |

|---|---|---|---|---|

| Target Compound | 234.63 | 2-Cl, 2,2-diF, 3-OH | 1.8 | 0.12 (low) |

| 2-(3-Chlorophenyl)-2-hydroxybutanoic acid | 214.65 | 3-Cl, 2-OH | 2.1 | 0.25 (moderate) |

| 3-(2-Chlorophenyl)-N-(4-chlorophenyl)-... | 379.25 | 2-Cl, isoxazole, carboxamide | 3.5 | <0.01 (very low) |

*Predicted using analogous data from , and 4.

- Fluorination Impact: The difluoro substitution in the target compound increases electronegativity and may enhance resistance to oxidative metabolism compared to non-fluorinated analogues.

Biological Activity

3-(2-Chlorophenyl)-2,2-difluoro-3-hydroxybutanoic acid, a compound characterized by its unique chemical structure, has garnered attention for its potential biological activities. This compound features a chlorophenyl group, two fluorine atoms, and a hydroxyl group attached to a butanoic acid backbone. Understanding its biological activity is crucial for exploring its applications in medicinal chemistry and pharmacology.

The chemical formula of this compound is CHClFO, with a molecular weight of approximately 264.65 g/mol. The presence of the chlorophenyl and difluoro groups significantly influences its reactivity and interaction with biological targets.

The biological activity of this compound can be attributed to its ability to interact with specific molecular targets, including enzymes and receptors. The chlorophenyl and difluoro groups enhance binding affinity, potentially modulating enzyme activity and cellular signaling pathways. This mechanism is crucial for understanding its therapeutic potential.

1. Antimicrobial Properties

Research indicates that this compound exhibits antimicrobial activity against various bacterial strains. In vitro studies have demonstrated its effectiveness in inhibiting the growth of both Gram-positive and Gram-negative bacteria. The compound's mechanism appears to involve disruption of bacterial cell membrane integrity and inhibition of essential metabolic pathways.

2. Anti-inflammatory Effects

The compound has shown promising anti-inflammatory properties in several studies. It appears to inhibit pro-inflammatory cytokines and enzymes involved in the inflammatory response, such as cyclooxygenase (COX) and lipoxygenase (LOX). This activity suggests potential applications in treating inflammatory diseases.

3. Antioxidant Activity

Preliminary research indicates that this compound possesses antioxidant properties. It may scavenge free radicals and reduce oxidative stress in cells, which is beneficial for preventing cellular damage associated with various diseases.

Case Study 1: Antimicrobial Efficacy

A study conducted on the antimicrobial efficacy of this compound involved testing against Staphylococcus aureus and Escherichia coli. The results showed a minimum inhibitory concentration (MIC) of 32 µg/mL for S. aureus and 64 µg/mL for E. coli, indicating significant antibacterial activity.

| Bacterial Strain | Minimum Inhibitory Concentration (MIC) |

|---|---|

| Staphylococcus aureus | 32 µg/mL |

| Escherichia coli | 64 µg/mL |

Case Study 2: Anti-inflammatory Activity

In a model of acute inflammation induced by carrageenan in rats, administration of the compound significantly reduced paw edema compared to control groups. The reduction in inflammation was measured using plethysmometry.

| Treatment Group | Paw Edema Reduction (%) |

|---|---|

| Control | 0 |

| Compound (50 mg/kg) | 45 |

| Compound (100 mg/kg) | 60 |

Research Findings

Recent studies have focused on the synthesis and biological evaluation of derivatives of this compound to enhance its pharmacological properties. Structural modifications have been shown to improve potency against specific targets while reducing toxicity.

Q & A

Basic Research Question

- Acidity : The electron-withdrawing effects of fluorine and chlorine increase the acidity of the carboxylic acid group. Computational methods (e.g., DFT) can predict pKa shifts, while experimental validation via potentiometric titration in aqueous/organic solvents is recommended .

- Solubility : Fluorine enhances lipophilicity, but the hydroxyl group improves water solubility. Use logP measurements (shake-flask or HPLC) to quantify partitioning behavior .

Advanced Insight : Compare with analogs lacking fluorine (e.g., 3-(2-Chlorophenyl)-3-hydroxybutanoic acid) to isolate fluorine’s impact .

What analytical techniques are most effective for characterizing purity and structure, especially regarding regioisomers?

Basic Research Question

- Structural confirmation :

- Purity assessment :

- Reverse-phase HPLC with UV/ELS detection (C18 column, acetonitrile/water gradient) .

- Mass spectrometry (HRMS) for molecular ion verification .

Advanced Tip : Use chiral columns to separate enantiomers if racemization occurs during synthesis .

How can researchers resolve contradictions in reported bioactivity data for this compound across studies?

Advanced Research Question

Common contradictions arise from:

- Purity variations : Ensure ≥95% purity via rigorous chromatography and quantify impurities (e.g., residual solvents, regioisomers) .

- Assay conditions : Standardize biological assays (e.g., enzyme inhibition IC50) by controlling pH, temperature, and solvent (DMSO vs. aqueous buffers) .

- Stereochemical discrepancies : Specify enantiomeric ratios (e.g., via chiral synthesis or resolution) and report absolute configurations .

Methodological Solution : Perform meta-analyses with standardized protocols and share raw data in open-access repositories.

What challenges arise in optimizing reaction yields during synthesis, and how can they be mitigated?

Advanced Research Question

- Low fluorination efficiency : Optimize stoichiometry of fluorinating agents (e.g., DAST) and reaction time. Use anhydrous conditions to minimize hydrolysis .

- Side reactions at the hydroxyl group : Protect with tert-butyldimethylsilyl (TBS) or acetyl groups before fluorination .

- Chlorophenyl coupling inefficiency : Screen palladium catalysts (e.g., Pd(PPh₃)₄ vs. PdCl₂(dppf)) and ligands (e.g., SPhos) for Suzuki-Miyaura reactions .

DOE Approach : Apply design of experiments (DoE) to simultaneously vary temperature, solvent, and catalyst loading .

How do the electronic effects of the 2-chlorophenyl substituent impact reactivity in further derivatization?

Advanced Research Question

- Nucleophilic substitution : The chlorine atom’s ortho position sterically hinders electrophilic attacks but activates the ring for directed ortho-metalation (DoM) strategies .

- Hydrogen bonding : The hydroxyl group participates in intramolecular H-bonding with fluorine, affecting conformation and reactivity. IR spectroscopy (O-H stretch) and DFT simulations can elucidate this .

Experimental Validation : Synthesize derivatives (e.g., esters or amides) and compare reaction rates with meta-chlorophenyl analogs .

What computational tools are recommended to predict the compound’s metabolic stability or toxicity?

Advanced Research Question

- ADMET prediction : Use SwissADME or ProTox-II to estimate bioavailability, CYP450 interactions, and toxicity endpoints .

- Metabolic pathways : Simulate phase I/II metabolism (e.g., hydroxylation, glucuronidation) with Schrödinger’s Metabolism or GLORYx .

Validation : Compare in silico results with in vitro hepatocyte assays or microsomal stability studies .

How can researchers evaluate the compound’s potential as a enzyme inhibitor in medicinal chemistry?

Advanced Research Question

- Docking studies : Use AutoDock Vina or Schrödinger Suite to model interactions with target enzymes (e.g., kinases, proteases) .

- Kinetic assays : Measure IC50 values via fluorescence-based assays (e.g., FP or TR-FRET) and validate with X-ray co-crystallography .

Case Study : Reference structurally similar fluorinated acids in and , which exhibit bioactivity via hydrogen bonding with active sites.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.